Germanium tetraiodide

Description

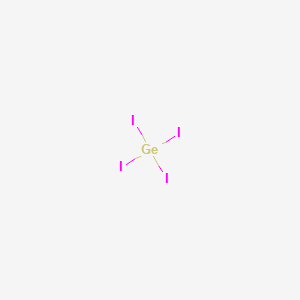

Structure

2D Structure

Properties

IUPAC Name |

tetraiodogermane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeI4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUDGTZJYMWAJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge](I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeI4 | |

| Record name | germanium(IV) iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(IV)_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065469 | |

| Record name | Germane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13450-95-8 | |

| Record name | Tetraiodogermane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germane, tetraiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Germane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Germanium tetraiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry of Germanium Tetraiodide

Advanced Synthesis of Germanium Tetraiodide

The production of this compound can be achieved through several synthetic routes, each with distinct advantages and conditions. These methods range from high-temperature gas-phase reactions to solution-based approaches.

High-Temperature Solid-Gas Reactions of Germanium with Iodine

A direct and common method for synthesizing this compound involves the reaction of elemental germanium with iodine at elevated temperatures. ontosight.aiwikipedia.org This solid-gas reaction is typically carried out in a sealed tube under vacuum to prevent the introduction of impurities. iaea.org

The fundamental reaction is: Ge (s) + 2I₂ (g) → GeI₄ (g)

Studies have shown that a 100% yield of GeI₄ can be achieved at temperatures of 600 and 700 °C with a stoichiometric ratio of the reactants. iaea.org The optimal synthesis time at 600 °C is reported to be 4 hours. iaea.org The resulting this compound, which is a solid at room temperature, can then be purified by sublimation. iaea.org This method is valued for its directness and potential for producing high-purity this compound.

Solution-Phase Synthetic Approaches

This compound can also be synthesized through solution-phase methods. One such approach involves the reduction of germanium halides, like germanium tetrachloride (GeCl₄), within inverse micelles at room temperature. rsc.org For instance, the reduction of GeCl₄ with lithium aluminum hydride (LiAlH₄) in the presence of a surfactant can lead to the formation of germanium nanocrystals, a process where this compound can be an intermediate or a related synthetic target. rsc.org Another solution-based method is the reaction of germanium tetrachloride with ethyl iodide in the presence of a catalyst like aluminum chloride. acs.org

A notable two-step microwave-assisted solution synthesis route has been developed for producing single-crystalline germanium nanocrystals from this compound in oleylamine (B85491). nih.govacs.orgresearchgate.net This method highlights the utility of GeI₄ in controlled solution-phase synthesis of nanomaterials.

Role of Germanium Dioxide and Hydriodic Acid in this compound Formation

An alternative and effective synthesis of this compound involves the reaction of germanium dioxide (GeO₂) with concentrated hydriodic acid (HI). wikipedia.org The reaction proceeds as follows:

GeO₂ (s) + 4HI (aq) → GeI₄ (aq) + 2H₂O (l)

This method offers a convenient route to this compound, particularly when elemental germanium is not the preferred starting material. wikipedia.org The resulting this compound can be extracted and purified from the aqueous solution.

This compound as a Precursor for Germanium-Based Materials Synthesis

This compound is a valuable precursor in the fabrication of various advanced germanium-based materials, owing to its volatility and reactivity. samaterials.com

Precursor in Chemical Vapor Deposition (CVD) for Germanium Films and Semiconductors

This compound serves as a key precursor in chemical vapor deposition (CVD), a technique used to grow thin films of materials on a substrate. samaterials.comchemimpex.com In this process, GeI₄ is vaporized and introduced into a reaction chamber where it decomposes at high temperatures, depositing a film of germanium onto a substrate. This method is crucial for producing germanium-based semiconductors and optical materials. samaterials.comchemimpex.com The use of GeI₄ in CVD allows for the growth of high-purity germanium crystals, which are vital for advanced electronic components. chemimpex.com

The quality and properties of the resulting germanium films can be influenced by various CVD parameters, including temperature, pressure, and the presence of carrier gases. arxiv.org

Synthesis of Germanium Nanostructures (Nanowires, Nanocrystals)

The synthesis of germanium nanostructures, such as nanowires and nanocrystals, has garnered significant attention due to germanium's superior carrier mobility compared to silicon. acs.orgnih.govmdpi.com this compound plays a pivotal role as a precursor in the bottom-up synthesis of these nanomaterials. researchgate.netresearchgate.net

One common method for synthesizing germanium nanowires (GeNWs) is the vapor-liquid-solid (VLS) mechanism, which is a catalytic tip-growth process. acs.orgnih.govacs.org In some variations of this process, GeI₄ is introduced as an additional precursor. acs.orgnih.govacs.org The introduction of GeI₄ can influence the growth mechanism, in some cases leading to the formation of germanium-silicon oxide nanotubes instead of nanowires by passivating the metal catalyst. acs.orgnih.govacs.org

This compound is also a key starting material for the colloidal synthesis of germanium nanocrystals (Ge NCs). nih.govacs.orgresearchgate.net A two-step microwave-assisted reduction of GeI₄ in oleylamine has been shown to produce monodispersed, single-crystalline Ge NCs. nih.govacs.orgresearchgate.net The size and properties of the resulting nanocrystals can be controlled by adjusting reaction parameters such as temperature, duration, and precursor concentration. nih.gov

Table of Research Findings on Germanium Nanostructure Synthesis using GeI₄:

| Nanostructure Type | Synthesis Method | Key Findings |

| Germanium-Silicon Oxide Nanotubes | Chemical Vapor Deposition (CVD) | Introduction of GeI₄ as a precursor leads to the formation of nanotubes instead of nanowires. acs.orgnih.govacs.org |

| Single-Crystalline Germanium Nanocrystals | Two-Step Microwave-Assisted Colloidal Synthesis | Produces monodispersed Ge NCs with high crystallinity. nih.govacs.orgresearchgate.net |

| Germanium Nanowires | Vapor-Liquid-Solid (VLS) | GeI₄ can be used as a precursor, influencing the growth mechanism. acs.orgnih.govresearchgate.netacs.org |

Vapor-Liquid-Solid (VLS) Growth Mechanisms

The Vapor-Liquid-Solid (VLS) mechanism is a widely employed method for the synthesis of one-dimensional nanostructures, including germanium nanowires (GeNWs). nih.govacs.org In a typical VLS process, a metal catalyst, often gold, is deposited on a substrate and heated to form a liquid alloy droplet. nih.govacs.org A germanium-containing precursor gas is then introduced, which dissolves into the liquid droplet. As the precursor continues to decompose and saturate the droplet, the germanium precipitates at the liquid-solid interface, leading to the axial growth of a nanowire. nih.govacs.org

This compound can be used as a precursor in the VLS growth of GeNWs. nih.govacs.orgresearchgate.net The introduction of GeI4 into a furnace system, often in conjunction with germanium powder, provides the germanium source for the growth process. researchgate.net The temperature and the partial pressure of the GeI4 vapor are critical parameters that influence the growth rate and morphology of the resulting nanowires.

However, the presence of this compound can also modify the conventional VLS growth. It has been observed that the incorporation of GeI4 can lead to the passivation of the metal catalyst. nih.govacs.orgresearchgate.net This passivation effect can impede the incorporation of germanium into the catalyst droplet, thereby preventing the supersaturation required for typical tip-growth VLS. nih.govacs.orgresearchgate.net

Oxide-Assisted Growth Processes

Oxide-assisted growth (OAG) is an alternative mechanism for the synthesis of one-dimensional nanostructures that does not rely on a metal catalyst. In this process, the growth is initiated and guided by the presence of an oxide layer.

In the context of germanium-based nanostructures, the introduction of this compound alongside germanium powder in a furnace setup can lead to the formation of germanium-silicon oxide nanotubes (GeSiOxNTs) through a process that involves an oxide-assisted mechanism. researchgate.net Research has shown that in certain heterostructures, a solid wire portion can be formed through an oxide-assisted growth process where GeI4 is a key precursor. researchgate.net The GeI4, in this case, contributes to the formation of an oxide layer that facilitates the growth of the nanostructure.

Colloidal and Solution-Based Synthesis of Germanium Nanocrystals

Colloidal synthesis offers a versatile route to produce germanium nanocrystals (Ge NCs) with controlled size and properties. This compound has been successfully employed as a precursor in these solution-based methods.

One approach involves the reduction of GeI4 in a high-boiling point solvent containing a capping agent. For instance, the reaction of GeI4 with a reducing agent in the presence of ligands can yield Ge NCs. While many colloidal syntheses utilize germanium(II) precursors, methods starting from GeI4 have also been developed.

A notable example is the two-step microwave-assisted colloidal synthesis of single-crystalline Ge NCs from GeI4 in oleylamine (OAm). researchgate.net In a typical synthesis, a stock solution of GeI4 in OAm is heated in a microwave reactor. researchgate.net This process can produce monodispersed Ge NCs with high crystallinity. researchgate.net The reaction demonstrates that GeI4 can be reduced by OAm without the need for additional reducing agents. researchgate.net

The following table summarizes the effect of reaction parameters on the synthesis of Ge NCs using GeI4 and OAm:

| Parameter | Observation |

| Reaction Time | Longer reaction times can lead to an increase in nanocrystal size and a narrower size distribution, indicative of an Ostwald ripening process. |

| Concentration | High concentrations of GeI4 can result in the aggregation of small Ge nuclei. |

| Temperature | The reaction temperature influences the nucleation and growth of the nanocrystals. |

Microwave-Assisted Synthetic Routes for Germanium Nanocrystals

Microwave-assisted synthesis has emerged as a rapid and efficient method for producing high-quality nanoparticles. The use of microwave irradiation can lead to faster reaction rates and improved product crystallinity compared to conventional heating methods.

As mentioned previously, a two-step microwave-assisted colloidal reaction using this compound as the single germanium precursor has been developed to synthesize highly crystalline Ge NCs. researchgate.net This method allows for the preparation of monodispersed Ge NCs. researchgate.net The process involves heating a solution of GeI4 in oleylamine (OAm) in a microwave reactor, which leads to the reduction of GeI4 and the formation of Ge NCs. researchgate.net

The key advantages of this microwave-assisted route include:

High Crystallinity: The resulting Ge NCs exhibit a single-crystal nature. researchgate.net

Monodispersity: The method allows for the production of nanocrystals with a narrow size distribution. researchgate.net

Reproducibility: Microwave-assisted synthesis offers a highly reproducible method for preparing Ge particles.

Formation of Germanium-Silicon Oxide Nanotubes and Heterostructures

This compound plays a crucial role in the fabrication of complex one-dimensional heterostructures, such as those composed of germanium nanowires and germanium-silicon oxide nanotubes. researchgate.net By controlling the synthesis conditions, including the temperature ramp rate and the sequence of precursor introduction, it is possible to create wire-tube heterostructures with distinct growth mechanisms. researchgate.net

In a furnace system using this compound and germanium powders as precursors and gold-dotted silicon wafers as substrates, two types of heterostructures have been observed. researchgate.net One type consists of a GeNW grown via a gold-catalyzed VLS process at one end and a GeSiOxNT at the other. researchgate.net The introduction of GeI4 is instrumental in the transition from nanowire to nanotube growth. It is proposed that GeI4 passivates the gold catalyst, which inhibits the typical VLS growth of the nanowire and promotes the root-growth of the GeSiOx nanotube. nih.govacs.orgresearchgate.net This passivation leaves the catalyst rim as the active site for the nucleation of both silicon and germanium, leading to the formation of the oxide nanotube. nih.govacs.orgresearchgate.net

The second type of heterostructure features a solid wire at the upper end and a hollow tube at the lower end, with the solid wire portion being formed through an oxide-assisted growth process facilitated by the presence of GeI4. researchgate.net

Fabrication of Germanium Sub-Microspheres

While direct evidence of this compound's role in the fabrication of germanium sub-microspheres via methods like pulsed laser melting in liquids (PLML) is not explicitly detailed in the provided context, its use as a precursor in other germanium nanostructure syntheses suggests a potential application. In PLML, polydisperse germanium powders are irradiated by a laser in a liquid medium to form sub-micron spheres. nih.gov

Given that GeI4 is a versatile precursor for various forms of germanium, it is plausible that it could be used to first synthesize germanium nanoparticles or a germanium powder, which would then serve as the educt material for the PLML process to form sub-microspheres. The initial synthesis of the germanium powder from GeI4 could be achieved through reduction reactions, similar to those used in colloidal synthesis.

Synthesis of Germanium Hydroxide (B78521) and Oxide Precursors

This compound serves as a key starting material for the synthesis of germanium hydroxide (Ge(OH)4 or GeO(OH)2) and subsequently germanium oxide (GeO2), which are important precursors for various functional materials. doaj.orgfinechem-mirea.ru A controlled synthesis method involves the heterophase interaction of an ammonia (B1221849) solution with this compound. doaj.orgfinechem-mirea.ru

This reaction yields germanium hydroxide with a relatively low water content and can be easily filtered. doaj.orgfinechem-mirea.ru The resulting germanium hydroxide can then be thermally decomposed to produce germanium dioxide. The chemical and physical properties of the germanium hydroxide and the products of its thermal decomposition can be investigated using various analytical techniques.

GeI4 + 2H2O → GeO2 + 4HI

This hydrolysis reaction provides a pathway to germanium oxide, a crucial material in various applications.

Table of Compounds

| Compound Name | Chemical Formula |

| This compound | GeI4 |

| Germanium | Ge |

| Gold | Au |

| Germanium Nanowire | GeNW |

| Germanium-Silicon Oxide Nanotube | GeSiOxNT |

| Oleylamine | C18H37N |

| Germanium(II) Iodide | GeI2 |

| Germanium Hydroxide | Ge(OH)4 or GeO(OH)2 |

| Germanium Dioxide | GeO2 |

| Ammonia | NH3 |

| Water | H2O |

| Hydrogen Iodide | HI |

| Silicon | Si |

Vapor-Liquid-Solid (VLS) Growth Mechanisms

The Vapor-Liquid-Solid (VLS) mechanism is a cornerstone for the synthesis of one-dimensional nanostructures like germanium nanowires (GeNWs). nih.govacs.org This process typically involves depositing a metal catalyst, such as gold, onto a substrate, which is then heated to form a liquid alloy droplet. nih.govacs.org When a germanium-containing precursor gas is introduced, it dissolves into this droplet. As the precursor decomposes, the droplet becomes supersaturated with germanium, which then precipitates at the liquid-solid interface, resulting in the directional growth of a nanowire. nih.govacs.org

This compound (GeI4) is utilized as a precursor in the VLS growth of GeNWs. nih.govacs.orgresearchgate.net The introduction of GeI4 into a furnace system, often with germanium powder, supplies the necessary germanium for the growth process. researchgate.net The resulting nanowire's morphology and growth rate are significantly influenced by the temperature and partial pressure of the GeI4 vapor.

Interestingly, the presence of this compound can alter the conventional VLS growth dynamics. It has been noted that GeI4 can lead to the passivation of the metal catalyst. nih.govacs.orgresearchgate.net This passivation can hinder the incorporation of germanium into the catalyst droplet, thereby preventing the supersaturation essential for the typical tip-growth VLS mechanism. nih.govacs.orgresearchgate.net

Oxide-Assisted Growth Processes

An alternative to metal-catalyzed growth is the oxide-assisted growth (OAG) mechanism, where an oxide layer initiates and guides the synthesis of one-dimensional nanostructures.

In the synthesis of germanium-based nanostructures, introducing this compound with germanium powder in a furnace can facilitate the formation of germanium-silicon oxide nanotubes (GeSiOxNTs) via an oxide-assisted mechanism. researchgate.net Research indicates that in some heterostructures, a solid wire segment can be formed through an oxide-assisted growth process where GeI4 is a key precursor. researchgate.net In this scenario, GeI4 contributes to the formation of an oxide layer that directs the nanostructure's growth.

Colloidal and Solution-Based Synthesis of Germanium Nanocrystals

Colloidal synthesis provides a flexible method for producing germanium nanocrystals (Ge NCs) with precise control over their size and characteristics. This compound is a commonly used precursor in these solution-based approaches.

One method involves the reduction of GeI4 in a high-boiling point solvent that contains a capping agent. For example, reacting GeI4 with a reducing agent in the presence of ligands can produce Ge NCs. While many colloidal syntheses start with germanium(II) precursors, methods using GeI4 have also been effectively developed.

A significant example is the two-step microwave-assisted colloidal synthesis of single-crystalline Ge NCs from GeI4 in oleylamine (OAm). researchgate.net In a standard synthesis, a stock solution of GeI4 in OAm is heated in a microwave reactor. researchgate.net This method can yield monodispersed Ge NCs with high crystallinity and demonstrates that GeI4 can be reduced by OAm without requiring additional reducing agents. researchgate.net

The following interactive table outlines the impact of various reaction parameters on the synthesis of Ge NCs using GeI4 and OAm.

| Parameter | Observation |

| Reaction Time | Longer reaction times can promote an increase in nanocrystal size and a more uniform size distribution, which is characteristic of an Ostwald ripening process. |

| Concentration | Elevated concentrations of GeI4 can lead to the aggregation of small Ge nuclei. |

| Temperature | The reaction temperature is a critical factor that influences both the nucleation and growth of the nanocrystals. |

Microwave-Assisted Synthetic Routes for Germanium Nanocrystals

Microwave-assisted synthesis is recognized as a rapid and effective method for creating high-quality nanoparticles. The application of microwave irradiation can accelerate reaction rates and enhance the crystallinity of the final product when compared to traditional heating methods.

As previously noted, a two-step microwave-assisted colloidal reaction using this compound as the sole germanium precursor has been developed for synthesizing highly crystalline Ge NCs. researchgate.net This technique allows for the production of monodispersed Ge NCs. researchgate.net The process entails heating a solution of GeI4 in oleylamine (OAm) in a microwave reactor, which facilitates the reduction of GeI4 and the subsequent formation of Ge NCs. researchgate.net

Key benefits of this microwave-assisted approach include:

High Crystallinity: The Ge NCs produced exhibit a single-crystal structure. researchgate.net

Monodispersity: The method enables the creation of nanocrystals with a uniform size distribution. researchgate.net

Reproducibility: Microwave-assisted synthesis provides a highly consistent and reproducible method for preparing Ge particles.

Formation of Germanium-Silicon Oxide Nanotubes and Heterostructures

This compound is essential in the fabrication of complex one-dimensional heterostructures, such as those combining germanium nanowires and germanium-silicon oxide nanotubes. researchgate.net By carefully controlling synthesis conditions like the temperature ramp rate and the timing of precursor introduction, it is possible to create wire-tube heterostructures with varied growth mechanisms. researchgate.net

In a furnace system utilizing this compound and germanium powders as precursors with gold-dotted silicon wafers as substrates, two distinct types of heterostructures have been created. researchgate.net One configuration consists of a GeNW grown by a gold-catalyzed VLS process at one end, with a GeSiOxNT at the other. researchgate.net The introduction of GeI4 is critical for the transition from nanowire to nanotube growth. It is believed that GeI4 passivates the gold catalyst, which suppresses the standard VLS growth of the nanowire and encourages the root-growth of the GeSiOx nanotube. nih.govacs.orgresearchgate.net This passivation leaves the rim of the catalyst as the active site for the nucleation of both silicon and germanium, leading to the formation of the oxide nanotube. nih.govacs.orgresearchgate.net

The second heterostructure type includes a solid wire at the top end and a hollow tube at the bottom, with the solid wire portion being formed through an oxide-assisted growth process enabled by the presence of GeI4. researchgate.net

Fabrication of Germanium Sub-Microspheres

While the direct involvement of this compound in producing germanium sub-microspheres through techniques like pulsed laser melting in liquids (PLML) is not extensively documented, its role as a precursor in other germanium nanostructure syntheses suggests its potential utility. In the PLML method, polydisperse germanium powders are irradiated by a laser in a liquid medium to form sub-micron spheres. nih.gov

Given that GeI4 is a versatile precursor for various forms of germanium, it could plausibly be used to first synthesize germanium nanoparticles or a powder, which would then serve as the raw material for the PLML process to create sub-microspheres. The initial synthesis of the germanium powder from GeI4 could be accomplished through reduction reactions, similar to those employed in colloidal synthesis.

Synthesis of Germanium Hydroxide and Oxide Precursors

This compound is a fundamental starting material for synthesizing germanium hydroxide (Ge(OH)4 or GeO(OH)2) and subsequently germanium oxide (GeO2), which are vital precursors for a range of functional materials. doaj.orgfinechem-mirea.ru A controlled synthesis method involves the heterophase interaction between an ammonia solution and this compound. doaj.orgfinechem-mirea.ru

This reaction produces germanium hydroxide with a low water content that is easily filterable. doaj.orgfinechem-mirea.ru The resulting germanium hydroxide can then be thermally decomposed to yield germanium dioxide. The chemical and physical properties of the germanium hydroxide and its thermal decomposition products can be analyzed using various techniques.

The reaction of this compound with an aqueous solution results in hydrolysis, forming hydrated germanium oxide. The general reaction is:

GeI4 + 2H2O → GeO2 + 4HI

This hydrolysis reaction offers a direct route to germanium oxide, a critical material in numerous applications.

Formation of Iodine-Terminated Germanium Clusters (GenIm+) via Pulsed Laser Ablation

Research into novel materials has led to the exploration of unique germanium-based clusters. A significant study demonstrated the formation of previously unobserved iodine-terminated germanium clusters, denoted as GeₙIₘ⁺. researchgate.net

These clusters were generated by the pulsed laser ablation of a crystalline this compound (GeI₄) target within a vacuum. researchgate.net The resulting ionic species were then analyzed in-situ using time-of-flight mass spectroscopy (TOF MS). researchgate.net This technique allowed for the identification of a wide range of clusters, with the number of germanium atoms (n) varying from 1 to 30 and the number of iodine atoms (m) ranging from 0 to 49. researchgate.net

Among the diverse array of clusters detected, the most abundant species was identified as Ge₂I₃⁺. researchgate.net To understand the atomic arrangement of these novel clusters, extensive ab initio calculations were performed at the B3LYP/6-311G* level of theory. researchgate.net These computational studies were used to elucidate the probable structures of the GeₙIₘ⁺ clusters. researchgate.net

| Parameter | Description |

| Technique | Pulsed Laser Ablation coupled with Time-of-Flight Mass Spectroscopy (TOF MS). researchgate.net |

| Target Material | Crystalline this compound (GeI₄). researchgate.net |

| Products | Iodine-terminated germanium clusters (GeₙIₘ⁺). researchgate.net |

| Cluster Size Range | n = 1-30 (Germanium atoms), m = 0-49 (Iodine atoms). researchgate.net |

| Most Abundant Cluster | Ge₂I₃⁺. researchgate.net |

| Structural Analysis | Ab initio calculations (B3LYP/6-311G*). researchgate.net |

Advanced Characterization and Structural Investigations of Germanium Tetraiodide

Crystal Structure Analysis

The precise arrangement of atoms within the germanium tetraiodide crystal lattice has been elucidated through detailed diffraction studies.

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. Studies on this compound reveal that it forms a molecular crystal composed of discrete, tetrahedral GeI₄ molecules. wikipedia.org The high crystallinity of GeI₄ is evident from the sharp peaks observed in its powder X-ray diffraction (PXRD) patterns. nih.gov These patterns show distinct diffraction peaks corresponding to the (111), (220), (311), (400), and (331) lattice planes of its cubic structure, confirming a well-ordered, single-crystal nature. nih.gov

Analysis of XRD data has precisely defined the crystallographic parameters of this compound. It crystallizes in the cubic crystal system. wikipedia.org The specific space group has been identified as Pa-3, which corresponds to space group number 205. wikipedia.orgnih.govcrystallography.net The unit cell is characterized by a single lattice parameter 'a'.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Cubic | wikipedia.org |

| Space Group | Pa-3 (No. 205) | wikipedia.orgnih.govcrystallography.net |

| Lattice Parameter (a) | 11.89 Å | wikipedia.orgnih.gov |

The atomic properties of germanium and iodine significantly influence the X-ray diffraction patterns, providing deeper insights beyond simple lattice parameters. In studies of liquid GeI₄ using synchrotron X-ray diffraction, a notable "prepeak" is observed in the structural factor at approximately 1 Å⁻¹. nih.gov This feature is identified as a trace of the 111 diffraction peak from the solid crystalline state. nih.gov The presence of this prepeak indicates that residual spatial correlations between the germanium atoms, reflecting the densest packing direction in the crystal, persist even in the liquid phase. nih.gov This demonstrates how the inherent diffraction characteristics of the atomic arrangement in the crystal directly influence the spectroscopic data of its non-crystalline forms. nih.gov

Spectroscopic Characterization in Advanced Chemical Research

Spectroscopic techniques are crucial for probing the chemical state and behavior of this compound, especially when it is subjected to external stimuli like light or pressure.

This compound is known to undergo photochemical decomposition when irradiated with light. acs.orgacs.org X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to analyze the elemental composition and chemical states of the resulting products. acs.org When GeI₄ is irradiated by a laser, XPS analysis of the products reveals that it decomposes into digermanium hexaiodide (Ge₂I₆) and elemental iodine (I₂). acs.orgacs.org This analysis is critical in confirming the reaction pathway, which is suggested to be 2GeI₄ → Ge₂I₆ + I₂. acs.org Unlike similar compounds such as germanium tetrabromide, the Ge²⁺ state (in the form of GeI₂) is not found among the photochemical reaction products. acs.org

Raman spectroscopy is highly effective for studying the vibrational modes of molecules and how they change under external conditions like high pressure. High-pressure Raman studies on GeI₄ have uncovered remarkable phenomena. acs.orgacs.org When the photochemically decomposed products (Ge₂I₆ and I₂) are subjected to high pressure, their characteristic Raman signals vanish at a pressure range of 0.5 to 1.7 GPa. acs.orgresearchgate.net This observation indicates that high pressure can reverse the photochemical decomposition, forcing the products back into GeI₄. acs.orgacs.org This pressure-induced reversal highlights how external pressure can be a tool to control solid-state reaction directions. Furthermore, like its isostructural analogue SnI₄, this compound itself is known to undergo pressure-induced metallization and amorphization at higher pressures. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving this compound, particularly in the synthesis of germanium (Ge) nanocrystals, has been significantly advanced by the application of Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS). acs.orgnih.gov These techniques provide detailed insights into the liquid and gas phases of the reaction, helping to identify intermediates, byproducts, and the ultimate transformation pathways of the germanium precursor. acs.org

In the microwave-assisted colloidal synthesis of Ge nanocrystals from this compound (GeI₄) using oleylamine (B85491) (OAm) as a solvent and reducing agent, a two-step reaction pathway was investigated. acs.orgnih.govresearchgate.net Researchers employed ¹H NMR spectroscopy, high-resolution mass spectrometry (HRMS), and GC to analyze the species present at different stages of the reaction. acs.orgnih.gov It was discovered that Ge(IV) is first reduced to Ge(II), which is then further reduced to elemental Ge(0). nih.gov

¹H NMR spectra were used to track chemical changes in the oleylamine solvent during the reaction. nih.gov Comparisons between the spectra of pure OAm, GeI₄ stock solutions, and solutions after different reaction steps revealed key transformations. nih.govresearchgate.net The amine proton peak in the NMR spectrum of the GeI₄/OAm stock solution was sharper compared to pure OAm, suggesting coordination between the Ge(IV) center and the amine. researchgate.net After the reaction, the amine proton peaks broadened and shifted, indicating the formation of multiple amine environments and derivative products like dioleylamine, which was also identified by mass spectrometry. researchgate.net

Mass spectrometry and gas chromatography were crucial in identifying the various species involved in the reaction. acs.orgresearchgate.net These analyses detected oleylamine, dioleylamine, and protonated amine species. researchgate.net Based on these findings, a possible mechanism for the reduction of Ge(IV) by oleylamine was proposed. nih.govresearchgate.net The reaction is believed to involve the reduction of Ge(IV) to Ge(II) by oleylamide, which is formed from the deprotonation of oleylamine, leading to the formation of ammonia (B1221849) and dioleylamine. researchgate.net

Table 1: Species Detected by MS, GC, and NMR in the GeI₄/OAm Reaction This table summarizes the key chemical species identified during the synthesis of Germanium nanocrystals from this compound in oleylamine, as detected by various analytical techniques.

| Analytical Technique | Detected Species | Role/Indication in Reaction | Source |

| Mass Spectrometry (MS) | Oleylamine, Dioleylamine, Protonated Amine | Reactant, byproduct, indicates amine involvement in reduction | researchgate.net |

| Gas Chromatography (GC) | Hydrogen (H₂) | Gaseous byproduct | nih.gov |

| ¹H NMR Spectroscopy | Oleylamine, Dioleylamine derivatives | Changes in chemical shifts indicate coordination and reaction | nih.govresearchgate.net |

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) in Nanocrystal Characterization

High-Resolution Transmission Electron Microscopy (HRTEM) and Selected Area Electron Diffraction (SAED) are indispensable tools for characterizing the structural properties of germanium nanocrystals (NCs) synthesized from this compound. acs.orgwgtn.ac.nz These techniques provide direct evidence of the crystallinity, crystal structure, and atomic-level arrangement of the synthesized nanomaterials. acs.orgescholarship.org

In studies of Ge NCs produced via a two-step microwave-assisted reduction of GeI₄, HRTEM images revealed clear lattice fringes across individual nanocrystals without any observable interfaces. acs.orgresearchgate.net This is a strong indication that the nanocrystals are single-crystalline in nature. acs.org The measured d-spacing from these fringes was calculated to be approximately 0.335 nm, which is consistent with the known lattice spacing of the (111) plane in the diamond cubic structure of germanium. acs.org

Together, HRTEM and SAED provide definitive characterization of the high quality of single-crystalline Ge NCs that can be synthesized from a GeI₄ precursor. acs.orgresearchgate.netescholarship.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) for Structural Elucidation

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a powerful technique for the structural elucidation of germanium nanocrystals derived from this compound. acs.org This method is particularly effective for visualizing the morphology, size, and size distribution of nanoparticles with high contrast (Z-contrast), and for observing the dynamics of their growth. acs.orgresearchgate.net

In the synthesis of Ge NCs from GeI₄ in oleylamine, HAADF-STEM was used to monitor the evolution of the nanocrystals at different reaction times. acs.orgresearchgate.net Images taken after short reaction times showed the coexistence of both small (~6 nm) and larger (~18 nm) particles. researchgate.net As the reaction progressed, the smaller particles disappeared, indicating a growth process, likely Ostwald ripening, where larger particles grow at the expense of smaller ones. researchgate.net After 30 minutes, the reaction yielded monodisperse Ge NCs with an average size of 18.9 ± 1.84 nm. acs.orgresearchgate.net

HAADF-STEM provides clear images that allow for precise measurement of particle size and distribution, which is crucial for understanding and controlling the synthesis process. acs.org Furthermore, atomic resolution HAADF-STEM images can reveal the high crystallinity and single-crystal nature of the individual nanocrystals, showing their distinct facets. researchgate.net This level of detailed structural information is vital for correlating the synthesis parameters with the final properties of the nanomaterial and for applications where uniform, high-quality crystals are required. acs.org

Table 2: Structural Characterization Data of Ge Nanocrystals from GeI₄ This table presents a summary of the structural findings for Germanium nanocrystals synthesized from this compound, as determined by advanced microscopy techniques.

| Characterization Technique | Finding | Significance | Source |

| HRTEM | Clear lattice fringes; d-spacing of 0.335 nm | Confirms single-crystal nature; matches Ge (111) plane | acs.org |

| SAED | Sharp diffraction rings matching cubic Ge phase | Verifies high crystallinity of the nanocrystal population | acs.orgresearchgate.net |

| HAADF-STEM | Monodisperse NCs (18.9 ± 1.84 nm); observation of growth stages | Elucidates particle morphology, size distribution, and growth mechanism | acs.orgresearchgate.net |

In Situ Surface Science Studies

Scanning Tunneling Microscopy (STM) in this compound Electroreduction Processes

In situ Scanning Tunneling Microscopy (STM) has proven to be a valuable technique for observing the real-time electroreduction of this compound at electrode surfaces. rsc.org These studies provide atomic- or near-atomic-level visualization of the initial stages of germanium deposition, offering insights that are not accessible through bulk electrochemical methods. rsc.orgpsu.edu

One such study investigated the electroreduction of GeI₄ on a flame-annealed Au(111) surface within a room-temperature ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate. rsc.org The use of an ionic liquid is advantageous as it provides a wide electrochemical window, preventing solvent decomposition during the reduction of germanium species. rsc.orgpsu.edu

The initial surface modifications on the Au(111) substrate become visible through STM as two-dimensional (2D) islands. rsc.org These islands appear to have a height of approximately 230–270 picometers. rsc.org The ability of in situ STM to capture these first steps of deposition is critical for understanding the nucleation phenomena in the electrochemical formation of germanium films from a tetrahalide precursor. rsc.org

Investigation of Electrochemical Cluster Formation and Terrace Growth Mechanisms

Following the initial nucleation, in situ STM allows for the detailed investigation of how these initial clusters evolve and grow into a continuous film. rsc.org The 2D islands formed during the electroreduction of GeI₄ on Au(111) are observed to slowly merge. rsc.org This coalescence is followed by a transition to a three-dimensional (3D) growth mode. rsc.org

As the reduction process continues, the growth rate slows and eventually appears to cease, resulting in a surface composed of distinct terraces. rsc.org STM measurements determined the average height of these terraces to be 330 ± 30 picometers. rsc.org The total thickness of the deposited germanium films was estimated to be in the range of 13–16 nanometers. rsc.org

Furthermore, STM can be used to study the reverse process. rsc.org Upon electrochemical oxidation, the deposited germanium layers exhibit a characteristic "worm-like" pitting, indicating the dissolution of the film. rsc.org If the potential is reversed back to reducing conditions after a short period of oxidation, these induced pits can slowly heal over a timescale of about 90 minutes. rsc.org This healing process is understood to occur through a combination of electrochemical redeposition and an Ostwald ripening-type mechanism, where material from smaller features diffuses to and deposits on larger, more stable structures. rsc.org

Reactivity and Reaction Mechanisms of Germanium Tetraiodide

Photochemical Reactions and Decomposition Pathways

The study of the photochemical behavior of germanium tetraiodide (GeI₄) reveals its susceptibility to decomposition under laser irradiation, a process that can be influenced by external conditions such as pressure.

Research has shown that laser irradiation can induce the photochemical decomposition of this compound in its molecular crystal form. researchgate.net It has been observed that lasers with a wavelength of 633 nm or shorter are capable of initiating this decomposition. scispace.com This finding expanded the previously understood wavelength limit of 514 nm for the photodecomposition of GeI₄. scispace.com The decomposition process is initiated by the absorption of photons by the GeI₄ molecules, leading to the breaking of the germanium-iodine bonds. X-ray Photoelectron Spectroscopy (XPS) analysis of the irradiated sample reveals changes in the oxidation state of germanium, confirming the occurrence of a chemical reaction. researchgate.net Specifically, the appearance of a Ge³⁺ state alongside the original Ge⁴⁺ state in the Ge 3d spectrum provides direct evidence of the decomposition. researchgate.net

The proposed mechanism for the photodecomposition is a two-step process. Initially, a GeI₄ molecule absorbs a photon, leading to the formation of a germanium triiodide radical (•GeI₃) and an iodine radical (•I). Subsequently, the highly reactive •GeI₃ radical can react with another GeI₄ molecule to form digermanium hexaiodide (Ge₂I₆) and another iodine radical. Alternatively, two •GeI₃ radicals can combine to form Ge₂I₆. The iodine radicals then combine to form molecular iodine (I₂).

Table 1: Laser Wavelengths Inducing Photodecomposition of GeI₄

| Laser Wavelength | Observation | Reference |

| ≤ 633 nm | Photochemical decomposition observed | scispace.com |

| > 633 nm | No decomposition reported | researchgate.net |

This table summarizes the reported laser wavelengths and their effect on the photochemical decomposition of this compound.

The primary products of the photochemical decomposition of this compound have been identified as digermanium hexaiodide (Ge₂I₆) and molecular iodine (I₂). researchgate.netscispace.com This identification is supported by both Raman and X-ray Photoelectron Spectroscopy (XPS) data. researchgate.net Raman spectroscopy of the irradiated GeI₄ sample shows the emergence of new peaks corresponding to the vibrational modes of Ge₂I₆ and I₂. researchgate.net Similarly, XPS analysis of the Ge 3d core level shows a new component at a lower binding energy, which is attributed to the Ge³⁺ oxidation state present in Ge₂I₆. researchgate.net

2GeI₄(s) → Ge₂I₆(s) + I₂(s)

Notably, unlike the photochemical decomposition of germanium tetrabromide (GeBr₄), the formation of germanium diiodide (GeI₂) as a final product is not observed. researchgate.netscispace.com While GeI₂ may be formed as a transient intermediate, it is believed to react immediately with GeI₄ to generate the final products. researchgate.net

Table 2: Identified Photochemical Decomposition Products of GeI₄

| Product | Chemical Formula | Method of Identification | Reference |

| Digermanium Hexaiodide | Ge₂I₆ | Raman Spectroscopy, XPS | researchgate.net |

| Iodine | I₂ | Raman Spectroscopy | researchgate.net |

This table lists the identified products from the photochemical decomposition of this compound and the analytical methods used for their identification.

A remarkable phenomenon observed in the study of this compound is the reversal of its photochemical decomposition under high pressure. researchgate.net When pressure is applied to a sample of GeI₄ that has been photochemically decomposed, the reaction reverses, and GeI₄ is reformed from the products, Ge₂I₆ and I₂. researchgate.net This pressure-induced reverse reaction is an uncommon occurrence in solid-state reactions. researchgate.net

High-pressure Raman spectroscopy measurements have shown that the Raman signals corresponding to Ge₂I₆ and I₂ begin to vanish at pressures between 0.5 to 1.7 GPa. researchgate.netscispace.com This disappearance of the product signals indicates that the equilibrium of the reaction is shifted back towards the reactant, GeI₄. Upon release of the pressure, the Raman signals for Ge₂I₆ and I₂ reappear, confirming the reversible nature of this process. researchgate.net

The proposed explanation for this phenomenon is that the application of high pressure reduces the intermolecular distances between the Ge₂I₆ and I₂ molecules in the solid lattice. researchgate.net This proximity facilitates the recombination of these molecules to reform GeI₄, as the system seeks to minimize its free energy under the stressed conditions. researchgate.net In contrast, when the decomposition is carried out in a solution such as cyclohexane, the pressure is unable to induce the reverse reaction because the diffusion of the product molecules in the liquid prevents them from being brought close enough together to recombine. researchgate.net

Electrochemical Reactivity

The electrochemical behavior of this compound, particularly in high-temperature molten salt media, is a critical aspect of its potential application in the electrowinning and electrodeposition of germanium.

While specific studies on the electroreduction of this compound in molten salts are not extensively detailed in the provided search context, the electrochemical behavior of other germanium halides, such as germanium tetrachloride (GeCl₄), in ionic liquids and molten salts can provide insights into the likely mechanisms. The electrodeposition of germanium from GeCl₄ in an ionic liquid has been shown to occur via a two-step reduction process. semi.ac.cn This involves the initial reduction of Ge(IV) to Ge(II), followed by the reduction of Ge(II) to elemental germanium (Ge). semi.ac.cn

Ge⁴⁺ + 2e⁻ → Ge²⁺

Ge²⁺ + 2e⁻ → Ge(s)

The specific potentials at which these reduction steps occur would be dependent on the composition of the molten salt, the temperature, and the concentration of GeI₄. The choice of molten salt is crucial as it serves as the electrolyte, providing a medium for ionic conduction and dissolving the germanium precursor.

The surface morphology of the deposited germanium is a critical factor that is influenced by various electrochemical parameters, including current density, deposition potential, temperature, and the composition of the electrolyte. Studies on the electrodeposition of germanium from other precursors in molten salts and ionic liquids have demonstrated that the morphology of the resulting germanium can be controlled to produce films, nanowires, and other micro/nanostructures. researchgate.netsemi.ac.cn

At elevated temperatures, which are typical for molten salt electrolysis, the deposition rates are generally higher due to increased diffusion rates of the electroactive species and faster electrochemical kinetics. researchgate.net Higher temperatures can also lead to improved film quality due to increased adatom mobility on the surface of the growing deposit. researchgate.net The morphology can range from smooth, dense films at lower overpotentials to more dendritic or porous structures at higher overpotentials. researchgate.net The concentration of GeI₄ in the molten salt would also play a significant role, with lower concentrations potentially favoring the growth of discrete nuclei, while higher concentrations could lead to the formation of continuous films. The nature of the substrate material also influences the initial stages of nucleation and growth, which in turn affects the final morphology of the germanium deposit.

Role in Catalysis and Organic Reactions of this compound

Applications as a Catalyst in Ester Hydrolysis

The role of this compound as a direct catalyst in ester hydrolysis is not extensively documented in publicly available scientific literature. While germanium compounds, such as germanium (IV) oxide, have been investigated as catalysts in the reverse reaction, esterification, their application to hydrolysis is less clear.

Ester hydrolysis is a fundamental organic reaction that breaks down an ester into a carboxylic acid and an alcohol. wikipedia.orgpsiberg.com This process is typically catalyzed by either an acid or a base. wikipedia.orgpsiberg.com In acid-catalyzed hydrolysis, a proton source protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.comchemistrysteps.comyoutube.com This process is reversible, with the equilibrium position dependent on the concentrations of reactants and products. psiberg.comchemistrysteps.com Base-catalyzed hydrolysis, or saponification, is an irreversible process where a hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol. wikipedia.orgchemistrysteps.com

While Lewis acids can also catalyze ester hydrolysis, the specific catalytic activity of this compound for this purpose is not a well-established area of research. Further investigation would be required to determine its efficacy and potential mechanistic pathways in this context.

Catalysis in Alkyl Halide Synthesis

The use of this compound as a catalyst for the synthesis of alkyl halides is not a widely reported application in the field of organic chemistry. The synthesis of alkyl halides typically involves the conversion of alcohols, alkenes, or alkanes using various halogenating agents and, in some cases, catalysts. Common methods include the reaction of alcohols with hydrogen halides or other halogenating agents like thionyl chloride or phosphorus halides, and the addition of hydrogen halides to alkenes.

While there is research on the direct synthesis of organogermanium trihalides from the reaction of alkyl chlorides with germanium in the presence of a copper catalyst, this does not position this compound as a catalyst for general alkyl halide synthesis. The synthesis of alkyl iodides, in particular, often involves nucleophilic substitution reactions, such as the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide. The direct iodination of alkanes is generally not a favored process.

Given the available literature, this compound is more commonly associated with being a precursor for germanium-containing materials rather than a catalyst for the synthesis of alkyl halides.

Investigation of Germanium-Based Photoinitiators in Polymerization Systems

Germanium-based compounds, particularly acylgermanes, have emerged as a significant area of research for their application as photoinitiators in polymerization systems. These compounds have shown high efficiency as visible-light photoinitiators for radical polymerization. Upon exposure to light, Type I photoinitiators undergo a homolytic bond cleavage to produce reactive radical species that initiate the polymerization process.

Acylgermanes function as Type I photoinitiators, where the germanium-carbon bond in the C(O)-Ge moiety undergoes α-cleavage upon irradiation. This cleavage generates a germyl (B1233479) radical and a benzoyl radical, both of which can initiate polymerization. A key advantage of germanium-based photoinitiators is their lower toxicity compared to some traditional phosphorus-based photoinitiators, making them attractive for biomedical applications such as dental fillings and tissue engineering.

The absorption properties of these germanium-based photoinitiators can be tuned by modifying the functional groups on the aromatic rings, allowing for a shift in their absorption bands towards longer wavelengths. This is particularly beneficial for applications requiring the use of visible light sources, which are less damaging to biological materials. Research has explored a range of acylgermanes, from mono- to tetra-substituted derivatives, to optimize their photoinitiating capabilities. The development of straightforward synthetic methods for these compounds has further propelled their investigation and potential application in high-performance photochemically produced polymers.

Halogen-Atom Transfer (XAT) Processes in Germanium Radical Chemistry

Halogen-atom transfer (XAT) is a fundamental process in radical chemistry for the generation of carbon-centered radicals. This process involves the abstraction of a halogen atom from an organic halide by a radical species. While traditional XAT reactions often relied on tin-based reagents, there is growing interest in developing alternative, less toxic systems.

In the context of germanium radical chemistry, organogermanium compounds have been explored for their potential in synthetic and catalytic applications. The reactivity of germanium-centered radicals and their involvement in XAT processes are areas of ongoing investigation. The strength of the germanium-halogen bond and the stability of the resulting germyl radical are key factors that influence the thermodynamics and kinetics of such transfer reactions.

Photochemical methods have become increasingly important for initiating XAT processes, offering mild and controlled reaction conditions. The generation of germyl radicals via photochemical pathways could enable their participation in XAT, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. While direct applications of this compound in XAT-mediated reactions are not extensively detailed, the broader field of germanium radical chemistry suggests the potential for such transformations. The development of novel germanium-based reagents and catalysts for XAT could provide valuable tools for synthetic organic chemists.

Reactions in Materials Formation

Metal Catalyst Passivation by this compound in Nanowire Growth

This compound plays a crucial role in the synthesis of germanium nanowires through the vapor-liquid-solid (VLS) growth mechanism, where it can be involved in processes that affect the metal catalyst. In a typical VLS synthesis of germanium nanowires, a metal nanoparticle, often gold, serves as a catalyst. A germanium-containing precursor gas, which can be generated from this compound, decomposes on the surface of the metal catalyst, forming a liquid alloy. As more germanium dissolves into the liquid alloy, it becomes supersaturated, leading to the precipitation of a solid germanium nanowire.

In a sealed-tube vapor transport process for growing germanium nanowires, a mixture of germanium and this compound can be used as the source material. At elevated temperatures, this compound can react with germanium to form germanium diiodide (GeI2) vapor. This GeI2 is then transported to a cooler region where it disproportionates on the substrate, often coated with gold catalyst particles, to form germanium and regenerate this compound. This process facilitates the continuous growth of the nanowires.

The interaction between the germanium precursor and the metal catalyst is critical. While the term "passivation" might imply a deactivation of the catalyst, in this context, the interaction is essential for the controlled growth of the nanowires. The this compound-based transport method allows for the delivery of germanium atoms to the catalyst surface in a controlled manner, influencing the morphology and crystalline quality of the resulting nanowires. The presence of iodine may also affect the surface chemistry of the catalyst and the growing nanowire, potentially influencing growth kinetics and preventing uncontrolled deposition on the nanowire sidewalls. This controlled interaction is a key aspect of utilizing this compound in the bottom-up fabrication of semiconductor nanomaterials.

Heterophase Interactions in Germanium Hydroxide Synthesis

The synthesis of germanium hydroxide (GeO(OH)₂) serves as a critical step in the production of functional materials based on germanium oxide. A controlled method for this synthesis has been developed utilizing the heterophase interaction between an ammonia (B1221849) solution and this compound. finechem-mirea.rudoaj.org This process is designed to produce germanium hydroxide with specific, advantageous physical properties.

The reaction mechanism involves the hydrolysis of this compound in an aqueous ammonia solution. The interface between the solid this compound and the aqueous solution is the primary site of reaction. This method yields a germanium hydroxide product that is easily filterable and possesses a relatively low water content. finechem-mirea.rudoaj.org The resulting compound is a precursor for germanium dioxide, a key material in various advanced applications.

Research findings indicate that the germanium hydroxide produced through this heterophase interaction has a consistent composition. Physical and chemical analyses, including thermal analysis, gravimetric analysis, X-ray diffraction analysis (XRDA), and IR-spectroscopy, have been used to characterize the product. finechem-mirea.rudoaj.org These studies confirm the formation of GeO(OH)₂ with a notable purity and composition.

| Component | Content (wt. %) | Reference |

|---|---|---|

| Germanium Dioxide (GeO₂) | ~86% | finechem-mirea.rudoaj.org |

| Water (H₂O) | ~14% | finechem-mirea.rudoaj.org |

Controlled Decomposition of this compound for Thin Film Deposition

The controlled decomposition of volatile precursors is a fundamental technique in the semiconductor industry for producing high-purity thin films, a process known as Chemical Vapor Deposition (CVD). While this compound is recognized as a precursor for the deposition of germanium-containing films, the scientific literature extensively details the use of other precursors, most notably germane (B1219785) (GeH₄). cityu.edu.hkstanford.edu

The general principle of CVD involves heating a substrate in a reactor chamber and introducing the precursor gas. The precursor decomposes at the hot surface, depositing a thin film of the desired material. For germanium thin films, process parameters such as deposition temperature and pressure are critical in determining the film's properties, including its crystallinity and grain size. cityu.edu.hk Research on germane-based deposition shows that polycrystalline germanium films can be formed at temperatures between 250°C and 350°C and pressures ranging from 300 to 600 mTorr. cityu.edu.hk

For this compound, the decomposition would similarly proceed through the thermal breaking of the Ge-I bonds to deposit elemental germanium. The relatively lower thermal stability of the Ge-I bond compared to Ge-H bonds suggests that decomposition could potentially occur at different temperature regimes. However, detailed studies specifying the optimal conditions—such as temperature, pressure, and carrier gas—and the resulting film characteristics for the CVD process using this compound are not as prevalent in the available research, which has largely focused on germane due to its efficiency and the high quality of the resulting films. stanford.edu

| Precursor | Chemical Formula | Typical Deposition Temperature Range (°C) | Notes |

|---|---|---|---|

| Germane | GeH₄ | 250 - 450 | Most common precursor; low-temperature deposition possible. cityu.edu.hkstanford.edu |

| Germanium Tetrachloride | GeCl₄ | 600 - 900 | Used for higher-temperature processes. |

| This compound | GeI₄ | Not specified in results | A potential precursor, but detailed process data is less common. |

Thermodynamic and Computational Studies on Germanium Tetraiodide

Thermochemical Properties and Enthalpies of Formation (ΔHfo)

The enthalpy of formation is a critical thermodynamic quantity that defines the stability of a compound. For germanium tetraiodide, this value has been determined through various experimental and assessment techniques.

The foundational experimental values for the standard enthalpy of formation (ΔHfo) of this compound were established through calorimetric measurements. csic.es Evans and Richards conducted the initial determinations by measuring the heats of hydrolysis of solid this compound (GeI4). csic.es Their work provided an essential benchmark for the thermochemistry of germanium halides.

Subsequent studies and compilations have refined this value. Calorimetric studies, such as low-temperature adiabatic calorimetry and mixing calorimetry, have been employed to measure the heat capacity and enthalpy of fusion of crystalline GeI4. pleiades.online One of the more recent and frequently cited values for the standard enthalpy of formation of solid GeI4 is -68.2 kJ mol-1, as reported by Zelenina et al. csic.es

| Source | ΔHfo (kJ mol⁻¹) | Method |

|---|---|---|

| Evans and Richards (1952) | -56.9 (NBS quoted value) | Hydrolysis Calorimetry |

| Gurvich et al. (Compilation) | -64.0 ± 5.4 | Data Assessment |

| Zelenina et al. (2003) | -68.2 | Equilibria Assessment |

The thermodynamic properties of this compound are intrinsically linked to the equilibria within the germanium-iodine system. Studies of these equilibria provide an alternative route to determine thermochemical data. These assessments typically involve manometric and analytical measurements of the temperature dependencies of equilibria between the solid and gas phases. csic.es

Key reactions studied in this system include the dissociation of gaseous GeI4 and the reaction of GeI4 gas with solid germanium to form germanium diiodide (GeI2). csic.esibm.com

Reaction 1: Ge(s) + GeI₄(g) ⇌ 2GeI₂(g)

Reaction 2: GeI₄(g) ⇌ Ge(s) + 2I₂(g)

By measuring the dependence of the total pressure on temperature in a closed system, researchers can determine the equilibrium constants for these reactions. ibm.com This data, in turn, allows for the calculation of thermodynamic quantities like the enthalpy of formation. For instance, Hillel et al. conducted a thermodynamic study and assessment of the Ge-I system, which contributed to the available thermochemical data for GeI4. csic.es

Quantum Chemical and Ab Initio Calculations

Alongside experimental methods, theoretical calculations have become indispensable for determining and validating the thermochemical properties of molecules.

Quantum chemical calculations offer a powerful tool for predicting the enthalpies of formation of molecules like this compound from first principles. These ab initio methods solve the electronic Schrödinger equation to determine the energy of a molecule, from which thermochemical data can be derived. kpfu.ru

Recent high-level calculations have provided theoretical values for the enthalpy of formation of GeI4 that are in close agreement with experimental findings. For example, a calculation using the DLPNO-CCSD(T) method yielded a value of -61.9 kJ mol-1 for the enthalpy of formation of GeI4. csic.es This agreement between theory and experiment lends confidence to both the computational methods and the experimental results.

High-level composite quantum chemical methods, such as the Gaussian-n (Gn) theories, are designed to achieve high accuracy in thermochemical predictions. ccu.edu.tw Gaussian-4 (G4) theory, for instance, is a complex procedure involving a sequence of calculations to approximate the exact electronic energy of a molecule. ccu.edu.tw

The domain-based local pair natural orbital coupled-cluster (DLPNO-CCSD(T)) method is another state-of-the-art approach. google.comfaccts.de Often referred to as the "gold standard" of quantum chemistry, the CCSD(T) method provides excellent accuracy for molecular energies. google.com The DLPNO approximation significantly reduces the computational cost, allowing this high level of theory to be applied to larger and more complex systems, including germanium compounds. faccts.degoogle.com These methods have been successfully applied to calculate the enthalpy of formation for GeI4 and other germanium-containing molecules, providing valuable data that complements experimental measurements. csic.es

| Method | ΔHfo (kJ mol⁻¹) | Reference |

|---|---|---|

| Experimental (Recent Assessment) | -68.2 | Zelenina et al. (2003) |

| Theoretical (DLPNO-CCSD(T)) | -61.9 | Minenkov et al. (2017) |

Computational Modeling of Reaction Pathways and Equilibria

Computational modeling extends beyond the calculation of static properties to the simulation of dynamic processes, such as chemical reactions and equilibria. For systems involving this compound, thermodynamic analysis based on the method of equilibrium constants is used to model heterogeneous chemical equilibria. inoe.ro

For example, the equilibrium in the GeI4–S system has been modeled to determine the degree of conversion of this compound into germanium disulfide. inoe.ro Such models are crucial for optimizing the synthesis of materials like chalcoiodide glasses. The calculations showed that at 500°C, the conversion degree of GeI4 to germanium disulfide is approximately 26%, with the vapor phase primarily composed of iodine and this compound. inoe.ro Furthermore, quantum chemical calculations in a cluster approximation have been used to identify energetically favorable associated species in complex systems like Ge-S-I, which is a key input for reliable thermodynamic modeling. researchgate.net

Thermodynamic Modeling of Purification Reactions in Germanium-Containing Glass Preparation

Thermodynamic modeling is a crucial tool for optimizing the preparation of high-purity glasses containing germanium. By minimizing thermodynamic potentials, researchers can predict the behavior of complex chemical systems at various temperatures and develop effective purification strategies. This approach has been successfully applied to systems such as GeTe-GeO₂-GeI₄ and Ga₂Te₃-Ga₂O₃-GaI₃ to remove oxygen impurities, which are detrimental to the optical properties of chalcogenide glasses. researchgate.net

In one such study, thermodynamic modeling was performed over a temperature range of 200–900°C. researchgate.net The modeling demonstrated the effectiveness of using a chemical transport method for the purification of telluride-based glasses. researchgate.net For instance, in the GeTe-GeO₂-GeI₄ system, the model helps to understand the reactions that lead to the removal of oxygen, which is a significant impurity. researchgate.net This theoretical work has guided the development of techniques that include the synthesis of a glassy alloy, its thermal decomposition, and the subsequent loading of nonvolatile components via chemical transport with an iodide agent. researchgate.net This methodology has proven successful in producing ultrapure Ga-Ge-Te glass with oxygen impurity levels reduced to as low as 1 part-per-billion (wt). researchgate.net

Similarly, thermodynamic analysis has been applied to the GeI₄–S and GeI₄–Se systems to understand the heterogeneous chemical equilibria involved in the synthesis of chalcoiodide glasses. inoe.roinoe.ro By calculating equilibrium constants, researchers can predict the degree of conversion of this compound into germanium sulfides or selenides. inoe.ro These models are essential for determining the optimal conditions for preparing glasses of a specific composition and with desired physicochemical properties. inoe.ro

Research Findings on this compound Conversion:

Thermodynamic analysis of the GeI₄–S system reveals the distribution of components between equilibrium phases and the extent of the conversion reaction. The calculations show that at 500°C, the conversion of this compound to germanium disulfide is limited. inoe.ro

| System | Temperature (°C) | Total Pressure (atm) | GeI₄ Conversion Degree (%) |

| GeI₄–S | 200 | 0.03 | 2 |

| GeI₄–S | 500 | 7.3 | 26 |

| GeI₄–Se | 500 | 2.6 | 11 |

This table presents the calculated total pressure and the degree of conversion of this compound in reactions with Sulfur and Selenium at different temperatures, based on thermodynamic modeling. inoe.ro

Vapor Pressure Measurements and Analysis for Multicomponent Systems Involving this compound

Vapor pressure measurements are fundamental for understanding and controlling the processes involved in the synthesis and purification of materials, including multicomponent glass systems involving this compound. The static method using a membrane null-manometer is a common technique for measuring saturation vapor pressure in these systems. inoe.roresearchgate.net This method has been employed to study the vapor pressure in the GeI₄–S system over a temperature range of 150–300°C. inoe.roinoe.ro

The experimental data from these measurements are crucial for the thermodynamic analysis of the system. For the GeI₄-S system, vapor pressure measurements were conducted with a specific molar ratio of components and a defined specific volume of the reaction chamber. inoe.ro The analysis of this data, in terms of conditionally equilibrium states, allows for the determination of the degree of GeI₄ conversion and the temperature-dependent compositions of the condensed and vapor phases. researchgate.net

A consistent thermodynamic data set derived from these measurements is essential for optimizing the preparation of Ge-S-I glasses. researchgate.net The reliability of the thermodynamic model is enhanced by representing the condensed phase using an associated solution approximation and by incorporating data for various vapor species obtained from quantum chemical calculations. researchgate.net

Experimental Details of Vapor Pressure Measurement in the GeI₄–S System:

| Parameter | Value |

| Method | Static method with membrane null-manometer inoe.ro |

| Temperature Range | 150-300 °C inoe.ro |

| Molar Ratio (GeI₄:S) | 1:2.6 inoe.ro |

| Specific Volume of Reaction Chamber | 10.41 mg/cm³ inoe.ro |

| Pressure Measurement Error | 2-6 mm Hg inoe.ro |

| Temperature Measurement Accuracy | ± 1 °C inoe.ro |

This table outlines the specific experimental conditions used for measuring the equilibrium vapor pressure in the this compound-Sulfur system. inoe.ro

The results from these studies indicate that in the GeI₄–S system, the vapor phase between 200–500°C is primarily composed of iodine and this compound. inoe.ro Such detailed analysis of vapor pressure in multicomponent systems provides the foundational data needed to control the synthesis of high-purity materials for advanced applications. researchgate.net

Advanced Applications and Emerging Research Directions

Optoelectronic Devices and Components: Harnessing Light with Germanium Tetraiodide

The field of optoelectronics, which involves the interaction of light with electronic materials, has significantly benefited from the use of this compound as a precursor for fabricating key components.

Germanium Semiconductors and Photodetectors from this compound Precursors

This compound serves as an effective precursor for the synthesis of germanium-based semiconductors, including nanocrystals and quantum dots, which are fundamental to various optoelectronic applications. A notable microwave-assisted colloidal synthesis method utilizes GeI₄ to produce single-crystalline germanium nanocrystals. This process involves the reaction of oleylamine (B85491) with this compound, resulting in highly crystalline nanoparticles. These nanocrystals are of significant interest for their potential use in near-infrared detectors and photovoltaics.

Germanium quantum dots (Ge QDs) exhibit quantum confinement effects that enhance photodetection across a broad spectral range, from visible to near-infrared wavelengths. brown.edu These photodetectors offer several advantages over traditional silicon-based detectors, including high internal quantum efficiency, a broad wavelength response, low noise, and fast response times. brown.edu The synthesis of Ge QDs can be achieved through various methods, and the choice of precursor is crucial. While not always the direct precursor in all fabrication methods, the use of germanium halides like GeI₄ in solution-phase synthesis demonstrates a viable route to producing these advanced photodetector materials.

Enhancement of Efficiency in Solar Cells and Optoelectronic Devices

In the quest for more efficient solar energy conversion, germanium has been investigated as a component in perovskite solar cells. The addition of germanium to formamidinium cesium lead triiodide perovskite crystals has been shown to stabilize the photoactive α-phase and suppress the formation of the undesirable δ-phase. mdpi.com This stabilization leads to higher conversion efficiencies. For instance, a device with a 12.5% addition of germanium achieved a conversion efficiency of 6.05%. mdpi.com

Furthermore, the incorporation of germanium nanoparticles into the electron transporting layer of perovskite solar cells has been demonstrated to improve device performance. bangor.ac.ukbangor.ac.uk This enhancement is attributed to improved crystallinity and morphology of the perovskite film, as well as better interfacial properties between the perovskite and the electron transport layer. bangor.ac.uk The use of germanium iodide perovskites as absorber materials is also a promising avenue for developing low-toxicity and stable photovoltaic applications. nih.gov

| Parameter | Value | Reference |

| Highest Conversion Efficiency with Ge Addition | 6.05% | mdpi.com |

| Optimized Perovskite Layer Thickness | 1200 nm | nih.gov |

| Power Conversion Efficiency with GeS Doping | 17.46% | spectroscopyonline.com |

Role in Light-Emitting Diodes (LEDs)

While silicon and germanium are not traditionally used for visible light-emitting diodes (LEDs) due to their indirect bandgap, which leads to heat generation rather than light emission, research is exploring ways to engineer their properties for light emission. Germanium's compatibility with existing silicon-based manufacturing processes makes it an attractive material for developing cost-effective LEDs. waferworld.com

Recent advancements have focused on creating highly luminescent germanium-lead perovskite materials by partially substituting lead with germanium. This approach has led to the demonstration of Ge-Pb perovskite LEDs with external quantum efficiencies of up to 13.1% at high brightness. Although this particular study utilized germanium bromide (GeBr₂) as a precursor, it highlights the potential of germanium halides, including GeI₄, in the fabrication of next-generation, eco-friendly light-emitting technologies. The engineering of the germanium bandgap through methods like applying tensile stress also opens possibilities for developing efficient germanium-based LEDs.

Monolithic Fiber-Optic Receivers Utilizing Germanium-Derived Materials